2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(2-propan-2-yl-3H-benzimidazol-5-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)12-13-9-4-3-8(6-11(15)16)5-10(9)14-12/h3-5,7H,6H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
MOXRSZFDOCZWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid typically involves the reaction of 2-isopropylbenzimidazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized benzimidazole compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new drugs.
Medicine: The compound has been investigated for its anti-inflammatory and anticancer properties, with promising results in preclinical studies.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at the Benzimidazole 2-Position
- 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid (CAS 1176754-43-0): Molecular formula: C₁₁H₁₂N₂O₂; MW: 204.22 g/mol. ~2.3 for the isopropyl analog). This may result in faster metabolic clearance but reduced tissue penetration .
- 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives :
Functional Group Modifications at the 5-Position
- 2-Isopropyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride (CAS 1158777-67-3):
- N-(1H-Benzo[d]imidazol-5-yl)-2-(1-phenethylpiperidin-4-yl)acetamide (Compound 16c):
Anticancer Activity
- Target compound: In a 2020 study, derivatives of 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid were synthesized as VEGFR-2 inhibitors for hepatocellular carcinoma.
- However, furan-containing analogs may exhibit higher metabolic instability due to oxidative susceptibility .
Cholinesterase Inhibition
- Compound 16d (N-(1H-Benzo[d]imidazol-5-yl)-2-(1-(2-chlorophenethyl)piperidin-4-yl)acetamide):
Physicochemical Properties and Pharmacokinetics
| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|---|
| 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid | 218.25 | ~2.3 | 1.2 (pH 7.4) | 85–90 |
| 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid | 204.22 | ~1.8 | 2.5 (pH 7.4) | 75–80 |
| 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid | 284.34 | ~3.1 | 0.3 (pH 7.4) | >95 |
*Predicted using ChemAxon software.
Key Insights :
- The isopropyl group increases logP by ~0.5 units compared to ethyl, enhancing membrane permeability but reducing aqueous solubility.
- Benzylthio derivatives exhibit the highest plasma protein binding, limiting free drug availability .
Biological Activity
2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid is C12H14N2O2, with a molecular weight of 218.25 g/mol. The compound features a benzo[d]imidazole moiety, which is known for its presence in various pharmacologically active substances. The isopropyl group enhances lipophilicity, potentially improving bioavailability compared to other derivatives.
Research indicates that 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid acts primarily as an inhibitor of receptor tyrosine kinase VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical player in angiogenesis and tumor growth. The inhibition of VEGFR-2 has been linked to significant anti-cancer effects, particularly in hepatocellular carcinoma.
| Mechanism | Description |
|---|---|
| VEGFR-2 Inhibition | Blocks angiogenesis by inhibiting receptor activation, leading to reduced tumor growth. |
| Induction of Apoptosis | Promotes programmed cell death in cancer cells through various signaling pathways. |
Biological Activity
The biological activity of 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid has been demonstrated in various studies:
-
Anti-Cancer Activity : The compound has shown promising results in inducing apoptosis in cancer cell lines, including those from hepatocellular carcinoma. In vitro studies have reported IC50 values indicating effective cytotoxicity against these cells.
- Case Study : In a study examining the effects on liver cancer cells (HepG2), treatment with this compound resulted in a significant reduction in cell viability, with flow cytometry revealing increased apoptotic activity.
- Comparison with Other Compounds : When compared to similar compounds, such as 2-(1H-benzimidazol-6-yl)acetic acid and others listed in the table below, 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid exhibited superior activity against certain cancer cell lines.
Table 2: Comparative Biological Activity
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-(1H-benzimidazol-6-yl)acetic acid | Structure | Anticancer |
| 4-(4-chloro-2-fluorophenyl)-1H-pyrazole | Structure | Antimalarial |
| 1-(3-methylbenzyl)-1H-benzimidazole | Structure | PAR-2 inhibitor |
Therapeutic Applications
Due to its biological activity profile, 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid holds promise for further development as an anticancer agent. Its ability to inhibit pathways involved in tumor growth positions it as a candidate for integration into therapeutic regimens for various cancers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and acetic acid derivatives. For example, oxalyl chloride in the presence of a base (e.g., triethylamine) facilitates acylation of the benzimidazole core . Catalytic hydrogenation or microwave-assisted synthesis may enhance reaction efficiency . Optimization should include solvent selection (e.g., DMF for polar intermediates) and temperature control (80–120°C) to minimize side products .
Q. Which analytical techniques are most reliable for characterizing the structural purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and acetic acid linkage .
- IR spectroscopy to verify carbonyl (C=O) stretching (~1700 cm⁻¹) and benzimidazole ring vibrations .
- Elemental analysis (CHNS) to validate empirical formula consistency .
- HPLC-MS for purity assessment and detection of trace impurities .
Q. How can researchers evaluate the compound's biological activity in enzyme inhibition assays?
- Methodological Answer : Design dose-response assays using target enzymes (e.g., kinases or proteases). For example:
- Pre-incubate the compound with the enzyme in buffer (pH 7.4, 37°C).
- Measure residual activity spectrophotometrically using substrate-specific chromophores.
- Calculate IC₅₀ values and compare to positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological efficacy versus toxicity profiles?
- Methodological Answer : Conduct systematic SAR studies by synthesizing analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl or altering the acetic acid moiety). Evaluate cytotoxicity in parallel with efficacy using:
- In vitro models : HepG2 cells for hepatic toxicity .
- In vivo models : Zebrafish embryos for acute toxicity .
- Meta-analysis of existing data to identify confounding variables (e.g., assay pH or solvent effects) .
Q. How can computational modeling predict the compound's binding mode to biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or COX-2). Key steps:
- Prepare ligand files with protonation states adjusted to physiological pH.
- Validate docking protocols with co-crystallized ligands (RMSD < 2.0 Å).
- Analyze binding energy (ΔG) and hydrogen-bond interactions to prioritize analogs .
Q. What experimental designs minimize variability in SAR studies of benzimidazole derivatives?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to test variables:
- Substituent electronic effects (Hammett σ values).
- Solvent polarity (log P).
- Steric bulk (molar refractivity).
- Use ANOVA to identify statistically significant factors .
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound?
- Methodological Answer : Synthesize ¹³C-labeled acetic acid moieties and track metabolites via:
- LC-MS/MS for fragmentation patterns.
- NMR-based metabolomics to identify phase I/II metabolites (e.g., glucuronidation) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data across studies?
- Methodological Answer : Standardize solubility measurements by:
- Using biorelevant media (FaSSIF/FeSSIF) for physiological relevance.
- Comparing shake-flask versus HPLC-UV methods.
- Reporting temperature and ionic strength explicitly .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield Optimization | 68–72% (microwave, 100°C, 1h) | |
| Log P (Predicted) | 2.1 ± 0.3 (ACD/Labs) | |
| IC₅₀ (EGFR Inhibition) | 1.8 µM (95% CI: 1.5–2.2 µM) | |
| Acute Toxicity (LD₅₀, mice) | 320 mg/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
